REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[F:9].[Li]CCCC.CON(C)[C:18]([CH:20]1[CH2:25][CH2:24][N:23]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:22][CH2:21]1)=[O:19]>C1COCC1>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([F:9])=[C:2]([CH:7]=1)[C:18]([CH:20]1[CH2:25][CH2:24][N:23]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:22][CH2:21]1)=[O:19]
|
Name
|
|
Quantity
|
175 μL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)F
|
Name
|
|
Quantity
|
741 μL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
4.59 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Purification by automated flash silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 287.9 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |